Lipophilicity Difference vs. 8-Hydroxyquinoline
A key quantitative differentiator for 5-(9H-Xanthen-9-yl)quinolin-8-ol is its computed lipophilicity, with an XLogP3 of 4.8. This is substantially higher than the XLogP3 of 1.8 for the parent compound, 8-hydroxyquinoline (8-HQ), indicating a fundamental shift in solubility and membrane permeability profiles [1]. This difference directly impacts the molecule's environmental partitioning, biological availability, and suitability for applications in lipophilic media.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.8 |
| Comparator Or Baseline | 8-Hydroxyquinoline (8-HQ, CAS 148-24-3), XLogP3 = 1.8 |
| Quantified Difference | 3.0 log units higher (approximately 1000-fold higher partition coefficient) |
| Conditions | Computed via XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
This large lipophilicity gap means the two compounds are not interchangeable for applications where membrane permeability, extraction efficiency into organic phases, or binding to hydrophobic protein pockets is critical.
- [1] PubChem. (2025). Compound Summary for CID 233057: 5-(9H-Xanthen-9-yl)quinolin-8-ol and Compound Summary for CID 1923: 8-Hydroxyquinoline. National Center for Biotechnology Information. View Source
